6'-Methoxy-[3,3'-bipyridin]-4-amine
Description
6'-Methoxy-[3,3'-bipyridin]-4-amine (CAS: 1269041-56-6) is a bipyridine derivative featuring a methoxy (-OCH₃) group at the 6' position and an amine (-NH₂) group at the 4 position of the bipyridine scaffold . Its structure combines the electronic effects of the methoxy group with the coordination capabilities of the amine, making it relevant in catalysis and pharmaceutical research.
Synthesis: The compound is synthesized through coupling reactions, such as the reaction of Intermediate 24 with 6-methoxy-4-methylpyridin-3-amine . Purification often involves column chromatography, as demonstrated in the isolation of related dichloro-bipyridinamine derivatives .
Properties
IUPAC Name |
3-(6-methoxypyridin-3-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-3-2-8(6-14-11)9-7-13-5-4-10(9)12/h2-7H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLHERALZISEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679027 | |
| Record name | 6'-Methoxy[3,3'-bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269041-56-6 | |
| Record name | 6'-Methoxy[3,3'-bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-[3,3’-bipyridin]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 6’-Methoxy-[3,3’-bipyridin]-4-amine often involves multi-step synthesis processes. For example, starting from anisole, an acylation reaction followed by a series of purification steps can yield the desired compound . The reaction conditions typically involve the use of Lewis acids and controlled temperatures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-[3,3’-bipyridin]-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinones, while reduction of the nitro group results in the formation of amines.
Scientific Research Applications
6’-Methoxy-[3,3’-bipyridin]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6’-Methoxy-[3,3’-bipyridin]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, leading to various biological effects. For example, the compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table compares 6'-Methoxy-[3,3'-bipyridin]-4-amine with structurally related compounds, highlighting key differences in substituents, similarity scores, and applications:
Key Observations :
- Methoxy vs.
- Positional Isomerism : 6-Methoxy-[3,4'-bipyridin]-5-amine (similarity: 0.84) demonstrates how amine and methoxy positioning impacts molecular interactions .
- Biphenyl vs. Bipyridine : 3'-Methoxy-[1,1'-biphenyl]-4-amine lacks the nitrogen-rich bipyridine core, reducing its utility in metal coordination .
Physicochemical Properties
- 6-Methoxy-4-methylpyridin-3-amine : Boiling point and solubility data are unreported, but its lower molecular weight (138.17) suggests higher volatility compared to bipyridine derivatives .
- 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride : Exists as a crystalline solid with 99.7% purity, highlighting its stability as a lab reagent .
Pharmacological Relevance
Biological Activity
6'-Methoxy-[3,3'-bipyridin]-4-amine is a derivative of bipyridine, a class of compounds recognized for their diverse applications in coordination chemistry and medicinal chemistry. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C16H18N4O2. The presence of the methoxy group at the 6' position and an amine group at the 4 position of the bipyridine core enhances its solubility and reactivity. The morpholino group, often included in related compounds, contributes to its biological activity by facilitating interactions with biological targets.
The mechanism of action for this compound is primarily based on its ability to form coordination complexes with metal ions, which can modulate enzymatic activities or disrupt cellular processes. These interactions can influence various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : In vitro tests showed that this compound effectively inhibited the growth of several cancer cell lines, including leukemia and breast cancer cells. The mechanism involved apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins .
- Selectivity : The selectivity ratio for cancerous versus normal cells was reported to range from 0.7 to 39, indicating a promising therapeutic index .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It demonstrated potent activity against a range of bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : A study assessed the effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation) after treatment with concentrations as low as 10 µM .
- Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methoxy-3,3'-bipyridin-4-amine | Lacks morpholino group | Moderate anticancer activity |
| 6-Morpholino-3,3'-bipyridin-4-amine | Lacks methoxy group | Limited solubility |
| 3,3'-Bipyridin-4-amine | Lacks both functional groups | Minimal biological activity |
The inclusion of both methoxy and morpholino groups in this compound enhances its solubility and reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
